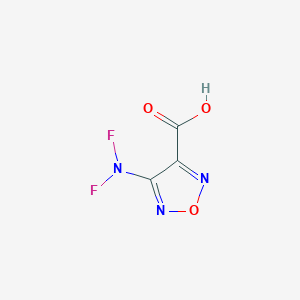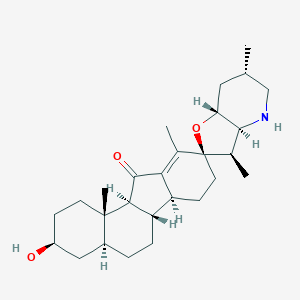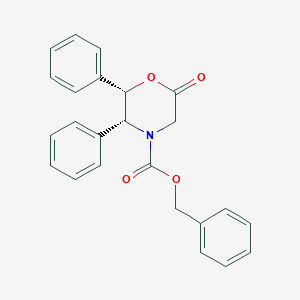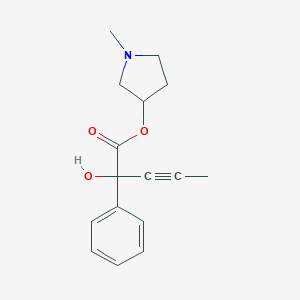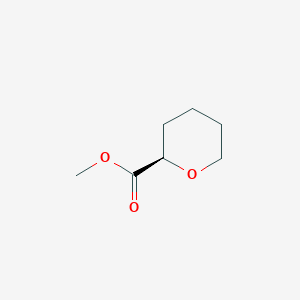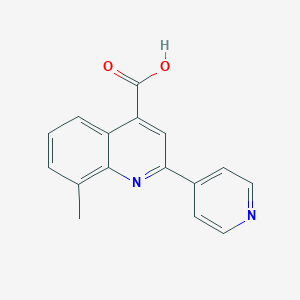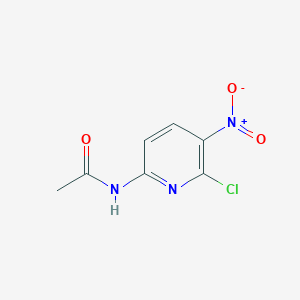
Acetamide, N-(6-chloro-5-nitro-2-pyridyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(6-chloro-5-nitro-2-pyridyl)- is a chemical compound that has generated significant interest in scientific research. This compound is a derivative of the pyridine family and has been extensively studied due to its potential for use in various applications such as drug development, pesticides, and other chemical industries. In
作用機序
The mechanism of action of Acetamide, N-(6-chloro-5-nitro-2-pyridyl)- is not fully understood. However, it is believed that this compound exerts its antifungal and pesticidal activity by inhibiting the growth of certain enzymes in the fungal or pest cells. This inhibition leads to the disruption of the normal metabolic processes of the cells, resulting in their death.
Biochemical and Physiological Effects:
Acetamide, N-(6-chloro-5-nitro-2-pyridyl)- has been shown to have a low toxicity profile in laboratory studies. However, it is important to note that the effects of this compound on human health have not been extensively studied. In laboratory studies, this compound has been shown to have a fungicidal effect on various fungal strains. It has also been shown to have pesticidal activity against certain pests.
実験室実験の利点と制限
One of the main advantages of using Acetamide, N-(6-chloro-5-nitro-2-pyridyl)- in laboratory experiments is its low toxicity profile. This makes it a safer alternative to other chemicals that may be more toxic. Additionally, this compound is relatively easy to synthesize, making it readily available for use in experiments.
One of the limitations of using Acetamide, N-(6-chloro-5-nitro-2-pyridyl)- in laboratory experiments is its limited solubility in water. This can make it difficult to use in aqueous solutions. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.
将来の方向性
There are several future directions for the study of Acetamide, N-(6-chloro-5-nitro-2-pyridyl)-. One area of interest is the development of this compound as an antifungal agent. Further studies are needed to determine the efficacy of this compound against various fungal strains and to understand its mechanism of action.
Another area of interest is the development of this compound as a pesticide. Further studies are needed to determine the effectiveness of this compound against various pests and to understand its mechanism of action.
Finally, there is potential for the use of Acetamide, N-(6-chloro-5-nitro-2-pyridyl)- as a starting material for the synthesis of other compounds. Further studies are needed to determine the feasibility of this approach and to identify potential new compounds that can be synthesized using this method.
Conclusion:
Acetamide, N-(6-chloro-5-nitro-2-pyridyl)- is a chemical compound that has generated significant interest in scientific research. This compound has potential applications in drug development, pesticides, and other chemical industries. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Acetamide, N-(6-chloro-5-nitro-2-pyridyl)- have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and to identify new applications for its use.
合成法
The synthesis of Acetamide, N-(6-chloro-5-nitro-2-pyridyl)- can be achieved through several methods. One of the most common methods is the reaction of 6-chloro-5-nitropyridin-2-amine with acetic anhydride in the presence of a base such as triethylamine. This reaction results in the formation of Acetamide, N-(6-chloro-5-nitro-2-pyridyl)-. Other methods include the reaction of 6-chloro-5-nitropyridin-2-amine with acetyl chloride or acetic acid in the presence of a catalyst.
科学的研究の応用
Acetamide, N-(6-chloro-5-nitro-2-pyridyl)- has been extensively studied for its potential use in drug development. This compound has shown promising results as an antifungal agent and has been tested against various fungal strains. It has also been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain pests. Additionally, Acetamide, N-(6-chloro-5-nitro-2-pyridyl)- has been studied for its potential use in the chemical industry as a starting material for the synthesis of other compounds.
特性
CAS番号 |
110882-70-7 |
|---|---|
製品名 |
Acetamide, N-(6-chloro-5-nitro-2-pyridyl)- |
分子式 |
C7H6ClN3O3 |
分子量 |
215.59 g/mol |
IUPAC名 |
N-(6-chloro-5-nitropyridin-2-yl)acetamide |
InChI |
InChI=1S/C7H6ClN3O3/c1-4(12)9-6-3-2-5(11(13)14)7(8)10-6/h2-3H,1H3,(H,9,10,12) |
InChIキー |
KKTGQJSKUMYTQA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NC(=C(C=C1)[N+](=O)[O-])Cl |
正規SMILES |
CC(=O)NC1=NC(=C(C=C1)[N+](=O)[O-])Cl |
その他のCAS番号 |
110882-70-7 |
同義語 |
N-(2-CHLORO-3-NITRO-6-PYRIDYL)ACETAMIDE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




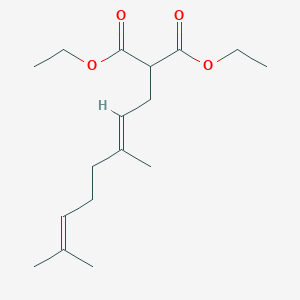
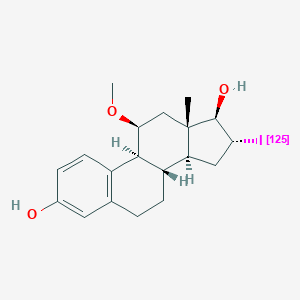
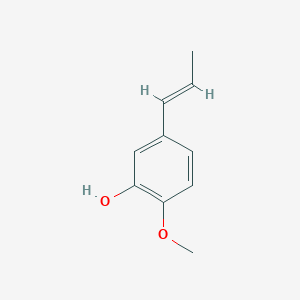

![N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-2-phenylacetamide](/img/structure/B34053.png)
![Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-(9CI)](/img/structure/B34055.png)

